4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
CAS No.: 133330-60-6
Cat. No.: VC21332903
Molecular Formula: C14H9Cl2NO
Molecular Weight: 278.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 133330-60-6 |
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Molecular Formula | C14H9Cl2NO |
Molecular Weight | 278.1 g/mol |
IUPAC Name | 7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one |
Standard InChI | InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 |
Standard InChI Key | FCKZNHVKGINCEC-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl |
Canonical SMILES | C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >120°C (dec.) |
Chemical Identity and Structural Properties
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is a heterocyclic organic compound that belongs to the halogenated heterocycles family. Its structure features a tricyclic system consisting of benzene, cycloheptane, and pyridine rings with strategic chlorination at positions 4 and 8. The systematic positioning of these functional groups contributes to its specific chemical behavior and reactivity profile in pharmaceutical contexts .
The compound is characterized by a molecular formula of C14H9Cl2NO with a precise molecular weight of 278.13 g/mol. Its identity is cataloged in chemical databases with the CAS registry number 133330-60-6, allowing for standardized reference across scientific and regulatory documents . The compound exists in a solid state at standard temperature and pressure, with its physical appearance varying from white to off-white crystalline powder, typical of many pharmaceutical intermediate compounds.
Key Chemical Parameters
The structural and chemical parameters of this compound are summarized in the following table:
This compound features specific molecular identifiers that facilitate its recognition in various chemical databases and literature sources. The SMILES notation (Clc1ccc2C(=O)c3nccc(Cl)c3CCc2c1) provides a linear text representation of its molecular structure, while its InChI identifier (InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2) offers a standardized structural representation .
Structural Analysis and Chemical Reactivity
The molecular structure of 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one features a unique arrangement of rings that contributes to its chemical properties. The presence of chlorine atoms at positions 4 and 8 significantly influences its reactivity patterns, particularly in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis processes .
The compound's structure contains several key functional groups that determine its chemical behavior:
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The ketone group (C=O) at position 11 serves as a potential site for reduction reactions and nucleophilic addition.
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The pyridine nitrogen provides a basic center capable of forming salts or coordinating with metals.
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The two chlorine atoms represent potential leaving groups in substitution reactions, especially under catalytic conditions.
This structural arrangement makes the compound particularly relevant in pharmaceutical contexts, as these functional groups can participate in transformation reactions critical to the synthesis of antihistamine compounds like Loratadine .
Relationship to Loratadine
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is officially classified as Loratadine USP Related Compound E, indicating its significance in pharmaceutical quality control. This designation establishes it as a recognized impurity that may be present during the manufacturing process of Loratadine, a second-generation H1 histamine receptor antagonist widely used in the treatment of allergies .
The presence of this impurity in Loratadine formulations is strictly regulated by pharmacopeial standards, which typically specify maximum allowable limits. Its detection and quantification in pharmaceutical products represent critical quality control measures to ensure drug safety and efficacy .
Comparison with Similar Impurities
It is important to distinguish 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one from similar compounds that may also occur as Loratadine impurities. Most notably, 3,8-Dichloro-5,6-dihydro-11H-benzo cyclohepta[1,2-b]pyridin-11-one represents a structurally related compound that differs only in the position of one chlorine atom (position 3 instead of position 4).
The following table compares key features of these related impurities:
Feature | 4,8-Dichloro derivative | 3,8-Dichloro derivative |
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CAS Number | 133330-60-6 | 183483-27-4 |
Chlorine Positions | 4 and 8 | 3 and 8 |
USP Designation | Loratadine USP Related Compound E | Not specified in search results |
Significance | Primary monitored impurity | Also monitored in quality control |
This distinction is crucial for accurate analytical testing and quality control in pharmaceutical manufacturing, as these compounds may exhibit different chromatographic behaviors and potentially different biological activities.
A significant reference cited in relation to this compound is from Villani et al. in the Journal of Medicinal Chemistry (J. Med. Chem., 15, 750), suggesting that this publication may contain detailed information regarding synthetic pathways or analytical characterization . This reference underscores the compound's relevance in medicinal chemistry contexts, particularly in relation to antihistamine development.
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